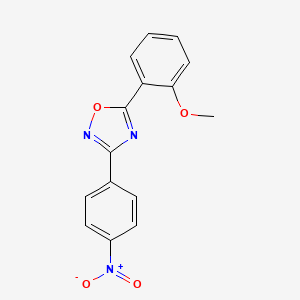

5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

The compound of interest belongs to the 1,2,4-oxadiazole family, which is known for its wide spectrum of biological activities and uses in materials science as high-energy molecules. The synthesis and study of oxadiazoles and their derivatives are ongoing areas of research due to their potential applications in various fields, including pharmacology and materials science.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves cyclodehydration of diacylhydrazines, which can be obtained from acid chloride and hydrazine. A specific synthesis process for a related compound, 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, was described by Taha et al. (2014), which started with 2-methoxybenzohydrazide forming a hydrazone, then cyclized to oxadiazole, and finally treated with hydrazine hydrate to afford the final product (Taha et al., 2014).

Molecular Structure Analysis

The molecular structure of oxadiazoles and their derivatives has been characterized using various spectroscopic methods. For instance, the study by Yeong et al. (2018) on a related compound provided insights into its crystal structure through single-crystal X-ray diffraction techniques (Yeong et al., 2018).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including interactions with different reagents to form molecular complexes or derivatives with specific functional groups. The study by Kut et al. (2023) on the synthesis of allylic thioethers of 5-nitrophenyl-1,3,4-oxadiazole and their reactions with phenylselentrihalides is an example of such chemical behavior (Kut et al., 2023).

Physical Properties Analysis

The physical properties, including thermodynamic properties of oxadiazole derivatives, have been studied to understand their behavior as corrosion inhibitors and their thermal stability. Bouklah et al. (2006) investigated the corrosion inhibition efficiency of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrating its excellent performance in sulfuric acid media (Bouklah et al., 2006).

Chemical Properties Analysis

The chemical properties of oxadiazoles, such as their behavior as corrosion inhibitors, are closely related to their structure. The study by Bentiss et al. (2002) correlated the inhibition efficiency of 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles with their chemical structure, finding significant correlations between inhibition efficiency and calculated chemical indexes (Bentiss et al., 2002).

Applications De Recherche Scientifique

Antidiabetic Potential

5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives have been explored for their potential in antidiabetic applications. A study synthesized a series of these derivatives, which demonstrated significant in vitro antidiabetic activity, indicating their potential as therapeutic agents for diabetes management (Lalpara et al., 2021).

Liquid Crystalline Properties

Research has also delved into the liquid crystalline properties of 1,3,4-oxadiazole derivatives. A study synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group, showing different liquid crystalline mesophases, emphasizing the influence of structural variations on their mesomorphic behaviors (Abboud et al., 2017).

Luminescence and Chelation

The compound and its derivatives have shown promising luminescent properties. A study revealed that certain derivatives, including 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazoles, exhibited high luminescence quantum yields. This highlights their potential for applications in materials science, particularly in luminescent materials (Mikhailov et al., 2016).

Corrosion Inhibition

In the field of corrosion science, derivatives of 5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole have been studied as corrosion inhibitors for metals. Research indicates their efficacy in inhibiting corrosion in specific environments, such as sulfuric acid media, suggesting their utility in industrial applications (Bouklah et al., 2006).

Antibacterial Activity

Additionally, the compound's derivatives have been evaluated for their antibacterial properties. For instance, derivatives have shown significant antibacterial activity against Salmonella typhi, providing insights into their potential use in developing new antibacterial agents (Salama, 2020).

Propriétés

IUPAC Name |

5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-21-13-5-3-2-4-12(13)15-16-14(17-22-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMZNTGNBBTJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B5585783.png)

![7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5585791.png)

![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5585804.png)

![N-{4-[(diisopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5585825.png)

![methyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-hydroxybenzoate](/img/structure/B5585826.png)

![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide](/img/structure/B5585846.png)

![(1R*,3S*)-3-ethoxy-7-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5585849.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)

![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585869.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5585876.png)